molecular formula C25H32N6O3S B12401872 BRM/BRG1 ATP Inhibitor-4

BRM/BRG1 ATP Inhibitor-4

Cat. No.: B12401872
M. Wt: 496.6 g/mol
InChI Key: ZAOSGNPEASBQMT-CALCHBBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRM/BRG1 ATP Inhibitor-4 is a potent inhibitor of the BRG1 and BRM ATPases, which are core components of the SWI/SNF chromatin remodeling complexes. These complexes play a crucial role in regulating gene expression by repositioning nucleosomes at promoters and enhancers. This compound is primarily utilized in cancer research and studies related to BAF complex-associated disorders .

Preparation Methods

Chemical Reactions Analysis

BRM/BRG1 ATP Inhibitor-4 undergoes various chemical reactions, including:

Scientific Research Applications

BRM/BRG1 ATP Inhibitor-4 has a wide range of scientific research applications, including:

Mechanism of Action

BRM/BRG1 ATP Inhibitor-4 exerts its effects by inhibiting the ATPase activity of BRG1 and BRM, which are essential for the chromatin remodeling function of the SWI/SNF complexes. By inhibiting these ATPases, the compound disrupts the repositioning of nucleosomes, leading to altered gene expression and reduced cell proliferation. The inhibitor targets oncogenic transcription factors and downregulates leukemic pathway genes, including MYC .

Comparison with Similar Compounds

BRM/BRG1 ATP Inhibitor-4 is unique in its dual inhibition of both BRG1 and BRM ATPases. Similar compounds include:

This compound stands out due to its potent inhibition of both BRG1 and BRM ATPases, making it a valuable tool in studying the role of SWI/SNF complexes in cancer and other diseases.

Properties

Molecular Formula

C25H32N6O3S

Molecular Weight

496.6 g/mol

IUPAC Name

1-tert-butyl-N-[2-[[4-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrrole-3-carboxamide

InChI

InChI=1S/C25H32N6O3S/c1-16-12-30(13-17(2)34-16)21-8-6-7-19(27-21)20-15-35-24(28-20)29-22(32)11-26-23(33)18-9-10-31(14-18)25(3,4)5/h6-10,14-17H,11-13H2,1-5H3,(H,26,33)(H,28,29,32)/t16-,17+

InChI Key

ZAOSGNPEASBQMT-CALCHBBNSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C

Origin of Product

United States

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